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Compound of Interest

(4-Bromophenyl)(2-
Compound Name:
methylphenyl)methanol

CAS No.: 944695-76-5

Cat. No.: B1532358

Get Quote

Executive Summary

This guide details the electron ionization (El) fragmentation behavior of (4-Bromophenyl)(2-
methylphenyl)methanol, a diaryl alcohol characterized by a distinct isotopic signature and a
specific ortho-effect driven decomposition.

Key Technical Findings:

 |sotopic Signature: The presence of a single bromine atom creates a characteristic 1:1
doublet for all bromine-containing fragments (M and M+2).

e Dominant Mechanism: Unlike standard diaryl methanols, this molecule exhibits a
pronounced "Ortho-Effect” due to the 2-methyl substituent, facilitating rapid dehydration (

) to form a stabilized fluorene-like cation.
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« Differentiation: The fragmentation pattern is distinct from its structural isomer (3-
Bromophenyl)(2-methylphenyl)methanol (due to resonance stabilization differences) and its
oxidation product 4-Bromobenzophenone (which lacks the dehydration channel).

Structural & Physical Characterization

Property Specification

IUPAC Name (4-Bromophenyl)(2-methylphenyl)methanol

Molecular Formula

Exact Mass (

276.0150
)
Exact Mass (
278.0129
)
~50.7% (
)/ ~49.3% (
Isotopic Pattern
)
1:1 Doublet

Secondary Alcohol, Aryl Bromide, Ortho-Tolyl
group

Key Functional Groups

Fragmentation Mechanisms & Pathway Analysis[2]

[3][41[5]

The fragmentation of this molecule under 70 eV El is governed by three competing
mechanisms: Alpha-Cleavage, Ortho-Assisted Dehydration, and Inductive Cleavage.

Mechanism A: The Ortho-Effect (Dehydration)

The most chemically significant pathway is the loss of water. In standard benzhydrols,
dehydration is common. However, the 2-methyl group acts as an intramolecular proton donor.
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» H-Transfer: A hydrogen atom from the ortho-methyl group transfers to the hydroxyl oxygen
via a 6-membered transition state.

e Elimination: Water (

, 18 Da) is expelled.[1]

e Cyclization: The resulting carbocation cyclizes to form a stable fluorene-type cation or a
substituted tropylium derivative.

o Observed lons:
258 and 260 (1:1 ratio).
Mechanism B: Alpha-Cleavage
The molecular ion (

) undergoes homolytic cleavage at the

bonds. The charge is retained on the fragment that best stabilizes the carbocation (Stevenson’s
Rule).

o Pathway B1 (Loss of 4-Bromophenyl):

o

Cleavage yields the (2-methylphenyl)methanol cation.

Mass Shift:

[¢]

Observed lon:

o

121. This is a non-brominated fragment, so it appears as a singlet.

[e]

Note: This ion often rearranges to a hydroxytropylium species.
o Pathway B2 (Loss of 2-Methylphenyl):

o Cleavage yields the (4-bromophenyl)methanol cation.
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o Mass Shift:

o Observed lon:

185/187 (1:1 doublet).

Mechanism C: Tropylium Formation

The 2-methylphenyl moiety readily rearranges to the tropylium ion (

) upon further fragmentation.

e Observed lon:

91 (Base peak in many alkylbenzene spectra, prominent here).

Visualization: Fragmentation Pathway (DOT)

Molecular lon (M+)
m/z 276 / 278

(1:1 Doublet)

- H20 (18 Da)
Ortho-Effect

[M - H20]+
Fluorene-like Cation Alpha Cleavage A Alpha Cleavage B
m/z 258 / 260 Loss of 4-Br-Ph radical Loss of 2-Me-Ph radical
(1:1 Doublet)

Hydroxy-methylbenzyl Cation Ciydroxy-bromobenzyl Catiorj

m/z 121 m/z 185 / 187
(Singlet, No Br) (1:1 Doublet)

1
1
:— CH20 / Rearrangement

Tropylium lon

m/z 91
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Caption: Fragmentation workflow of (4-Bromophenyl)(2-methylphenyl)methanol showing the

critical ortho-effect dehydration and competitive alpha-cleavage pathways.

Comparative Analysis: Performance vs. Alternatives

This section compares the spectral "performance” (diagnostic utility) of the target molecule

against its ketone analog and a non-halogenated standard.

(4-Bromophenyl)(2- 4-
Benzhydrol (Non-
Feature methylphenyl)metha  Bromobenzophenon
halogenated)
nol e (Ketone Analog)
Stron
Weak ( a(
Weak (
260/262). Ketones are
Molecular lon 276/278) due to facile )
) more stable than 184).
dehydration. _
alcohols in EL.
Often
183/185
Base Peak 91 (Tropylium) or 258 (Bromobenzoyl 184 or 77 (Phenyl).
(M-18). cation).[2]

Diagnostic Loss

M-18 (Water).[1]

Specific to the alcohol.

M-28 (CO). Specific to
the ketone.[3]

M-18 (Water).[1]

Isotope Pattern

1:1 Doublet (Br

signature).

1:1 Doublet (Br

signature).

Singlet (No Br).

Ortho Effect

Yes. Prominent water

loss due to 2-Me

group.

No. Lacks the
hydroxyl proton
required for the

mechanism.

No. Lacks the ortho-
methyl group.

Analytical Insight: To distinguish the target alcohol from its ketone oxidation product (a common

impurity), look for the M-18 peak (258/260). The ketone cannot lose water; it will instead show

a fragment at m/z 183/185 (benzoyl cation) which is less abundant in the alcohol spectrum.
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Experimental Protocol (Self-Validating)

To reproduce the fragmentation data described above, use the following GC-MS protocol. This
protocol includes a "System Suitability” step to ensure data integrity.

Step 1: Sample Preparation[2]

e Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (HPLC
Grade).

o Concentration: Dilute to ~10 ppm (parts per million) to prevent detector saturation.

» Vial: Use silanized glass vials to prevent catalytic decomposition of the alcohol on active
glass sites.

Step 2: Instrument Parameters (Agilent/Thermo
Standard)

e Inlet: Splitless mode (1 min purge), 250°C.
o Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).
e Oven Program:
o Start: 60°C (Hold 1 min).
o Ramp: 20°C/min to 280°C.
o End: Hold 5 min.
e lon Source (El): 230°C, 70 eV electron energy.[4]
e Mass Range:

40 — 400.
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Step 3: System Suitability (Validation)

Before running the unknown, inject a standard of Benzophenone.
o Pass Criteria: The ratio of

51to
182 must be consistent with library specs (typically <30%). If

51 is too high, the source temperature is too high or the source is dirty, causing thermal
degradation.

e Target Check: Verify the vacuum pressure is

Torr to prevent ion-molecule reactions that could obscure the isotope pattern.

References
» Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds. 7th Edition. John Wiley & Sons.

o McLafferty, F. W., & TurecCek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University
Science Books.

e NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69.
"Benzhydrol Fragmentation Data." [Link]

e Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach.” Wiley-Interscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation of
(4-Bromophenyl)(2-methylphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1532358/docs#technical-guide-mass-spectrometry-
fragmentation-of-4-bromophenyl-2-methylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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